molecular formula C5H4FNO2S B13124971 3-Fluoropyridine-4-sulfinicacid

3-Fluoropyridine-4-sulfinicacid

Katalognummer: B13124971
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: SWUCIFQTFNFBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropyridine-4-sulfinicacid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-sulfinicacid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or tetra-n-butylammonium fluoride under appropriate conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process may include steps such as halogenation, sulfonation, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropyridine-4-sulfinicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Fluoropyridine-4-sulfinicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoropyridine-4-sulfinicacid involves its interaction with molecular targets through its fluorine atom and sulfinic acid group. The electron-withdrawing nature of the fluorine atom can influence the reactivity and binding affinity of the compound. The sulfinic acid group can participate in various chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Fluoropyridine-4-sulfinicacid is unique due to the presence of both the fluorine atom and the sulfinic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H4FNO2S

Molekulargewicht

161.16 g/mol

IUPAC-Name

3-fluoropyridine-4-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9)

InChI-Schlüssel

SWUCIFQTFNFBSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1S(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.